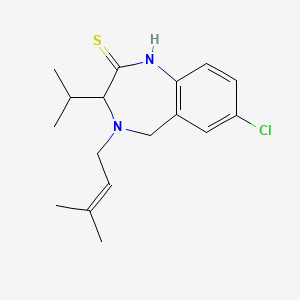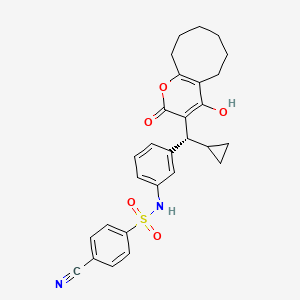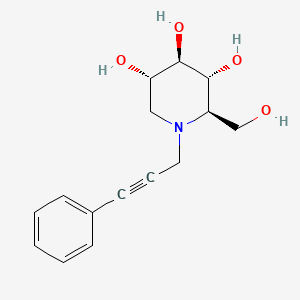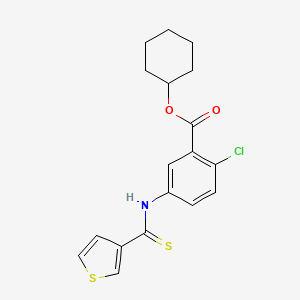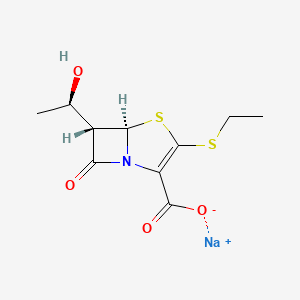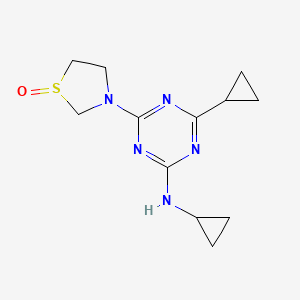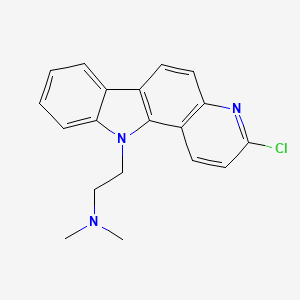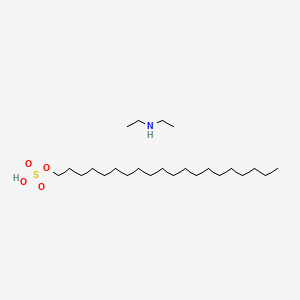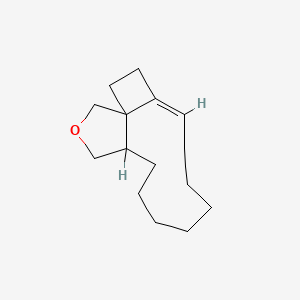
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan is a complex organic compound characterized by its unique structure, which includes multiple fused rings and a furan moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan typically involves multi-step organic reactions. The process often starts with the preparation of the cycloundecane ring, followed by the introduction of the furan ring through cyclization reactions. Common reagents used in these steps include strong acids or bases, and the reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts to facilitate the cyclization process is also common, as it can significantly reduce reaction times and increase efficiency.
化学反応の分析
Types of Reactions
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions mentioned above are usually carried out under specific conditions to ensure high selectivity and yield. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or alkanes.
科学的研究の応用
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can lead to changes in biochemical pathways, influencing various biological processes.
類似化合物との比較
Similar Compounds
Cycloundecane: Shares the cycloundecane ring but lacks the furan moiety.
Decahydronaphthalene: Contains fused rings but differs in the type and arrangement of rings.
Tetrahydrofuran: Contains a furan ring but lacks the complex fused ring structure.
Uniqueness
4,5,7,8,9,10,11,12,13,13a-Decahydro-1H,3H-cyclobuta(1,11)cycloundeca(1,2-c)furan is unique due to its combination of multiple fused rings and a furan moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research purposes.
特性
CAS番号 |
58946-24-0 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC名 |
(4Z)-15-oxatricyclo[11.3.0.01,4]hexadec-4-ene |
InChI |
InChI=1S/C15H24O/c1-2-4-6-8-14-11-16-12-15(14)10-9-13(15)7-5-3-1/h7,14H,1-6,8-12H2/b13-7- |
InChIキー |
QMQOUTVLZITRGI-QPEQYQDCSA-N |
異性体SMILES |
C1CCC/C=C\2/CCC23COCC3CCC1 |
正規SMILES |
C1CCCC=C2CCC23COCC3CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



